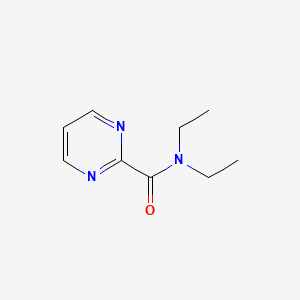

N,N-diethyl-2-pyrimidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N,N-diethyl-2-pyrimidinecarboxamide derivatives can be accomplished through various methods, including condensation reactions. For instance, 2-diethylamino-6-methyl-4(3H)-pyrimidinones are synthesized via the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, has been studied using X-ray crystallography and quantum-chemical calculations. These studies reveal the tautomeric forms and provide insights into the molecular arrangement in the solid state (Craciun et al., 1999).

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, forming different products under specific conditions. For example, reactions with (hetero)aromatic C-nucleophiles have been explored for the synthesis of related compounds (Smolobochkin et al., 2019). These reactions showcase the chemical versatility and reactivity of pyrimidine derivatives.

Physical Properties Analysis

The physical properties of pyrimidinones and their derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for their applications. For instance, the crystal structure of similar compounds like methyl 4-diethylamino-2-formamidothieno[2,3-d]-pyrimidine-6-carboxylate demonstrates significant stacking interactions, indicating strong intermolecular forces (Tsiveriotis et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, of N,N-diethyl-2-pyrimidinecarboxamide derivatives are important for their functional applications. The study of tautomerism in compounds like 2-diethylamino-6-methyl-4(3H)-pyrimidinones provides valuable insights into their chemical behavior (Craciun et al., 1998).

Wissenschaftliche Forschungsanwendungen

Peptide Nucleic Acid-Assisted Topological Labeling of Duplex DNA

Peptide nucleic acids (PNAs), including those related to pyrimidine derivatives, are used for designing novel interlocked DNA nanostructures such as locked pseudorotaxanes or locked catenanes. These structures allow highly localized DNA detection and effective micromanipulations with DNA duplexes through precise spatial positioning of various ligands on the DNA scaffold (Demidov et al., 2001).

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes

Pyrimidine derivatives, such as pyrimidine-5-carboxamide compounds, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders including type 2 diabetes mellitus (T2DM) and chronic kidney disease. These compounds offer a therapeutic mechanism for ameliorating metabolic syndrome, cardiovascular disease, and insulin resistance (Sabnis, 2021).

Sustainable Synthesis of Quinolines and Pyrimidines

Manganese PNP pincer complexes catalyze the environmentally benign synthesis of substituted quinolines and pyrimidines. This sustainable method emphasizes high atom efficiency and selective bond formations, releasing hydrogen and water as byproducts (Mastalir et al., 2016).

Antioxidant and Antimicrobial Activities of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. Novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, for instance, have shown promising antioxidant activity, influenced by the attached alkyl fragment (Rani et al., 2012).

Small Molecule-capped Gold Nanoparticles as Potent Antibacterial Agents

Amino-substituted pyrimidines, when presented on gold nanoparticles, demonstrate antibacterial activities against multidrug-resistant clinical isolates. These compounds disrupt bacterial cell membranes by sequestration of magnesium or calcium ions, highlighting a novel strategy in designing antibacterial agents (Zhao et al., 2010).

Eigenschaften

IUPAC Name |

N,N-diethylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-10-6-5-7-11-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBISGKIHINLPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)